Higher Lipophilicity vs. [4.4]nonane Analog
The experimental distribution coefficient of 2-(bromomethyl)-1-oxaspiro[4.6]undecane is 0.78 log units higher than that of its [4.4] analog, indicating greater lipophilicity that can translate into higher membrane permeability and distinct pharmacokinetic partitioning, which is critical when a specific LogP window is required for target engagement or solubility balance .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.65 (leyan.com) |
| Comparator Or Baseline | 2-(Bromomethyl)-1-oxaspiro[4.4]nonane, LogP = 2.87 (chemsrc.com) |
| Quantified Difference | ΔLogP = +0.78 (target more lipophilic) |
| Conditions | Calculated logP values from commercial supplier databases; different calculation algorithms may apply. |
Why This Matters
For medicinal chemistry programs exploring spirocyclic scaffolds, a 0.78 LogP increase can shift a compound across biological membrane permeability thresholds, making the [4.6] scaffold preferable when higher lipophilicity is needed to access intracellular targets or the CNS.
